Delta-5(6)-Norethindrone, also known as Delta-5(6)-Norethindrone Acetate, is a synthetic steroidal compound classified as a progestin. It is derived from norethindrone, a well-established progestin utilized in hormonal contraceptives and hormone replacement therapies. This compound features a unique chemical structure characterized by a delta-5(6) double bond and an acetate ester group, which contributes to its potent progestational activity and various medical applications, particularly in reproductive health .
Delta-5(6)-Norethindrone Acetate is synthesized from norethindrone through specific chemical modifications. Its classification falls under the category of synthetic steroids, specifically progestogens, which are hormones that regulate various reproductive processes in the body. The compound's CAS number is 1175129-26-6, and it has a molecular formula of C22H28O3 with a molecular weight of 340.46 g/mol .
The synthesis of Delta-5(6)-Norethindrone Acetate involves several key steps:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Common reagents include acetic anhydride for acetylation and dehydrogenating agents for forming the double bond.
Delta-5(6)-Norethindrone Acetate undergoes various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives for research purposes.
Delta-5(6)-Norethindrone Acetate exerts its biological effects primarily through interaction with progesterone receptors in target tissues. Upon binding to these receptors, it modulates gene expression related to reproductive processes, influencing pathways involved in cell proliferation, differentiation, and apoptosis. This mechanism underlies its use in hormonal therapies .
The compound exhibits significant stability under standard storage conditions but should be stored at low temperatures (around +4°C) to maintain integrity over time .
Delta-5(6)-Norethindrone Acetate has numerous scientific applications:
δ-5(6)-Norethindrone (CAS 22933-71-7) is a 19-norsteroid with the molecular formula C₂₀H₂₆O₂ and a molecular weight of 298.43 g/mol. Its structure features a δ-5(6) double bond in the A-ring, a 17α-ethynyl group, and a 3-keto functionality [5] [8]. The compound exhibits absolute stereochemistry with six defined stereocenters (at positions 8R, 9S, 10R, 13S, 14S, 17R) and no E/Z centers [5]. This configuration is critical for its molecular interactions, as the A-ring unsaturation induces a 90° bend in the steroid nucleus, altering receptor-binding affinity compared to saturated analogs [4] [8].
Table 1: Key Structural Identifiers of δ-5(6)-Norethindrone
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₆O₂ |
| Molecular Weight | 298.43 g/mol |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
| Stereocenters | 6 defined (all R/S specified) |
| SMILES | C[C@]12CC[C@H]3C@@H[C@@H]1CC[C@@]2(O)C#C |
| InChI Key | QGQUHXSBTSDAML-XGXHKTLJSA-N |
δ-5(6)-Norethindrone differs from Norethindrone Acetate (C₂₂H₂₈O₃, MW 340.46 g/mol) in two key aspects:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5